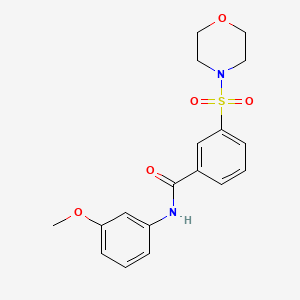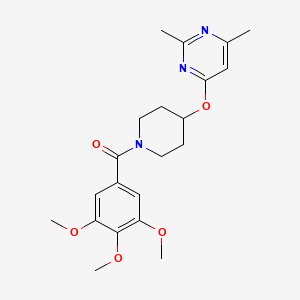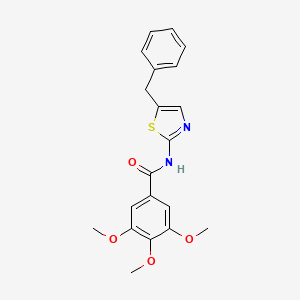
N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, commonly known as MNSB, is a chemical compound that has gained significant attention in the field of scientific research. MNSB is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell division, proliferation, and apoptosis.
Mechanism Of Action
MNSB exerts its effects by selectively inhibiting CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is involved in the regulation of cell division, proliferation, and apoptosis. By inhibiting CK2, MNSB can disrupt these processes and induce cell death in cancer cells. MNSB has also been found to inhibit the activity of other proteins that are involved in inflammation and Alzheimer's disease.
Biochemical and Physiological Effects:
MNSB has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce the levels of amyloid-beta in the brain, and reduce inflammation. MNSB has also been found to have a low toxicity profile and does not cause significant side effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of MNSB is its selectivity towards CK2, which makes it a potent inhibitor of this protein kinase. MNSB has also been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of MNSB is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on MNSB. One of the areas of interest is the development of MNSB derivatives that have improved solubility and potency. Another area of research is the investigation of the effects of MNSB on other cellular processes and proteins. Additionally, the potential therapeutic applications of MNSB in other diseases such as diabetes and cardiovascular disease warrant further investigation.
Synthesis Methods
MNSB can be synthesized using a multistep reaction process. The first step involves the reaction of 3-methoxyphenylboronic acid with 3-bromo-4-fluoroaniline to obtain 3-(3-methoxyphenyl)-4-fluoroaniline. This intermediate is then reacted with morpholine and chlorosulfonyl isocyanate to form N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide.
Scientific Research Applications
MNSB has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. MNSB has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. It has also been shown to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease. Additionally, MNSB has anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-3-5-15(13-16)19-18(21)14-4-2-7-17(12-14)26(22,23)20-8-10-25-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNHULZHVIGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2462244.png)







![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)

![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)
![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)